n-Hexyl-ammonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyl-ammonium sulfate is a chemical compound with the molecular formula C6H13O4S.H4N. It is a type of quaternary ammonium salt, which is known for its various applications in different fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Hexyl-ammonium sulfate can be synthesized by reacting hexylamine with sulfuric acid. The reaction typically involves the following steps:
Reaction of Hexylamine with Sulfuric Acid: Hexylamine is reacted with sulfuric acid to form this compound. [ \text{C}{13}\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}{13}\text{NH}_3\text{HSO}_4 ]
Purification: The product is then purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional steps such as distillation, filtration, and drying to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n-Hexyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Products with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
n-Hexyl-ammonium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies for its antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications due to its antimicrobial activity.
Industry: It is used in the production of various industrial products such as coatings, printing inks, and rubber
Wirkmechanismus
The mechanism of action of n-Hexyl-ammonium sulfate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
- Tetra-n-hexylammonium hydrogen sulfate
- Benzalkonium chloride
- Cetyltrimethylammonium bromide (CTAB)
Comparison: n-Hexyl-ammonium sulfate is unique due to its specific alkyl chain length and sulfate group, which impart distinct physicochemical properties. Compared to other quaternary ammonium salts like benzalkonium chloride and CTAB, this compound may exhibit different antimicrobial efficacy and solubility characteristics .
Eigenschaften
CAS-Nummer |
73200-66-5 |
---|---|
Molekularformel |
C12H32N2O4S |
Molekulargewicht |
300.46 g/mol |
IUPAC-Name |
hexan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-2-3-4-5-6-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
FXJGQIRQFOUSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN.CCCCCCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.